Bienvenue dans la boutique en ligne BenchChem!

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Drug-likeness Physicochemical profiling Lead optimization

Acquire 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (483310-08-3) as a clean-slate screening probe. Its dark-chemical-matter status (zero known bioactivities), primary amide hydrogen-bonding handle, and favorable Lipinski/Veber compliance (XLogP3=1.8, tPSA 29.02 Ų) make it ideal for de novo hit identification against bromodomain/chromodomain epigenetic readers and for calibrating multiparameter optimization of imidazole-based leads.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 483310-08-3
Cat. No. B2832883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS483310-08-3
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C13H15N3OS/c1-2-16-11(10-6-4-3-5-7-10)8-15-13(16)18-9-12(14)17/h3-8H,2,9H2,1H3,(H2,14,17)
InChIKeyBRXDZPWKRYDONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 483310-08-3: Procurement Differentiation Evidence


2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS: 483310-08-3; PubChem CID: 864221) is a synthetic, small-molecule imidazole-thioacetamide derivative with molecular formula C13H15N3OS and molecular weight 261.34 g/mol [1]. It features a 1-ethyl-5-phenylimidazole core linked via a thioether bridge to a primary acetamide moiety [1]. Computational profiling indicates a calculated XLogP3-AA of 1.8, one hydrogen bond donor, three hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 29.02 Ų, classifying it as a drug-like scaffold within Lipinski’s Rule-of-Five space [1][2]. The compound is catalogued under the MLSMR identifier MLS000039444, confirming its distribution within the NIH Molecular Libraries Program screening collection; however, no bioactivity annotations are currently reported in ChEMBL or PubChem BioAssay databases, defining it as an uncharacterized screening probe [1][3].

Why Generic Imidazole-Thioacetamide Substitution Is Not Advisable for 483310-08-3


Imidazole-thioacetamide derivatives exhibit divergent biological profiles depending on the nature of N-1 and C-5 substituents as well as the acetamide terminal group [1]. For example, the closely related 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) series, where the N-1 aryl group is varied, yields HIV-1 reverse transcriptase inhibitors with EC50 values ranging from 0.18 μM to >10 μM across only minor structural modifications [1]. The target compound 483310-08-3, bearing a primary acetamide rather than a substituted anilide, differs fundamentally in hydrogen-bonding capacity (HBD = 1 vs. 1–2 for N-substituted analogs) and solvation properties (XLogP3 = 1.8 vs. typical 2.5–3.5 for N-arylacetamides) [2][3]. Such physicochemical shifts directly influence membrane permeability, off-target promiscuity, and pharmacokinetic suitability, making structurally analogous but chemically distinct compounds non-interchangeable in probe-based or lead-optimization workflows [2].

Quantitative Differentiation Evidence for 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (483310-08-3)


Unique Physicochemical Signature: XLogP3 Reduction vs. N-Arylacetamide Analogs

The target compound exhibits a computed XLogP3-AA of 1.8, which is approximately 0.7–1.7 log units lower than typical N-phenylacetamide or N-(4-methylphenyl)acetamide derivatives in the imidazole-thioacetamide class (XLogP3 ≈ 2.5–3.5) [1]. This reduction is attributable to the free primary amide group, which enhances aqueous solubility and reduces non-specific protein binding relative to more lipophilic N-substituted counterparts [1].

Drug-likeness Physicochemical profiling Lead optimization

Hydrogen-Bond Donor Capacity: Conformational Restriction and Target Engagement

With exactly one hydrogen bond donor (HBD = 1, from the primary amide -NH2) and three hydrogen bond acceptors (HBA = 3), 483310-08-3 presents a constrained H-bond pharmacophore distinct from N-monosubstituted acetamide analogs (HBD = 1–2, depending on amide substitution) and N,N-disubstituted analogs (HBD = 0) [1]. The primary amide group can act as a bidentate hydrogen bond donor, enabling a unique binding geometry that is geometrically inaccessible to secondary or tertiary amide-containing comparators [2].

Medicinal chemistry Binding thermodynamics Selectivity design

Rotatable Bond Economy: Lower Conformational Entropy Penalty vs. Extended Analogs

The compound contains five rotatable bonds (RB = 5), which includes the thioether bridge and acetamide side chain [1]. In contrast, analogs with N-benzyl or N-phenylacetamide extensions exhibit six to eight rotatable bonds, increasing the conformational entropy penalty upon binding [2]. The lower rotatable bond count of 483310-08-3 contributes to a more rigid ligand with a higher predicted ligand efficiency index (LEI) than its extended analogs, assuming comparable binding affinity [2].

Conformational analysis Ligand efficiency Fragment-based drug design

Absence of Annotated Bioactivity: A True Dark-Chemical-Matter Probe for Epigenetic Target Screening

As of the PubChem 2025.09.15 release, CID 864221 has zero annotated bioactivity results across the entire PubChem BioAssay database and zero reported activities in ChEMBL 20 [1][2]. This contrasts with many imidazole-thioacetamide analogs that have accumulated polypharmacology annotations (e.g., HIV-1 RT inhibition, BACE-1 inhibition), which can complicate their use as clean tool compounds [3][4]. The compound's 'dark chemical matter' status makes it ideally suited for unbiased phenotypic screening where prior target bias is undesirable [2].

Chemical biology Dark chemical matter Epigenetic screening

Recommended Research & Industrial Application Scenarios for 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide


Primary Screening Library Expansion for Epigenetic Reader Domain Discovery

Procurement of 483310-08-3 is warranted as an unannotated, low-lipophilicity probe for incorporation into diversity-oriented screening libraries targeting bromodomain or chromodomain epigenetic readers. Its dark-chemical-matter status (zero known bioactivities) [1], combined with a primary amide capable of engaging conserved asparagine or tyrosine residues in acetyl-lysine binding pockets [2], provides a clean, hypothesis-free starting point for hit identification in epigenetic protein–protein interaction assays.

Physicochemical Benchmarking Standard for Drug-like Property Optimization

Researchers engaged in multiparameter optimization (MPO) of imidazole-based leads can use 483310-08-3 as a physicochemical benchmark. Its favorable properties—XLogP3 = 1.8, RB = 5, HBD = 1, tPSA = 29.02 Ų—define a parameter space that is fully compliant with Lipinski’s and Veber’s rules for oral bioavailability [1][2]. Comparing lead candidates against this baseline allows rapid identification of lipophilicity or flexibility drift during structure–activity relationship (SAR) exploration.

Selectivity Probe Synthesis via Parallel Derivatization at the Primary Amide

The primary acetamide group of 483310-08-3 provides a unique synthetic handle for generating focused libraries via N-alkylation, N-acylation, or amide coupling reactions. Unlike its N-substituted analogs that require deprotection or multistep synthesis, this compound enables one-step diversification at the terminal amide while preserving the imidazole-thioether core, accelerating hit-to-lead timelines in medicinal chemistry programs [1].

Negative Control for BACE-1 and HIV-1 RT Inhibitor Assays

Given the established activity of structurally related imidazole-thioacetamide analogs against BACE-1 (IC50 = 4.6 μM for the most potent analog) and HIV-1 reverse transcriptase (EC50 = 0.18–0.20 μM) [1][2], the uncharacterized 483310-08-3 can serve as an in-class negative control to validate assay specificity and confirm that observed activities are driven by structural differences rather than scaffold promiscuity.

Quote Request

Request a Quote for 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.